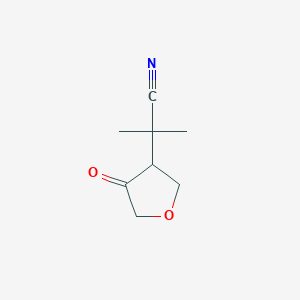

2-Methyl-2-(4-oxooxolan-3-yl)propanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

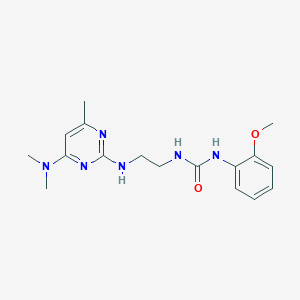

“2-Methyl-2-(4-oxooxolan-3-yl)propanenitrile” is a chemical compound with the CAS Number: 1909324-83-9 . It has a molecular weight of 153.18 and its molecular formula is C8H11NO2 . It is typically available in powder form .

Molecular Structure Analysis

The InChI code for “2-Methyl-2-(4-oxooxolan-3-yl)propanenitrile” is 1S/C8H11NO2/c1-8(2,5-9)6-3-11-4-7(6)10/h6H,3-4H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The physical form of “2-Methyl-2-(4-oxooxolan-3-yl)propanenitrile” is a powder . The storage temperature is 4 degrees Celsius .Scientific Research Applications

Performance and Emission Characteristics of Diesel Engine

The study by Oprescu et al. (2014) investigates the use of glycerol derivatives as additives for diesel fuel to improve engine performance and reduce emissions. The research highlights the potential of specific glycerol ketal esters in enhancing diesel fuel properties and reducing harmful emissions, showcasing the broader application of cyclic acetals in renewable fuel technologies (Oprescu et al., 2014).

Oxidative Coupling in Propane Dehydrogenation

Tian et al. (2019) explored the role of oxidative coupling of methyl in increasing C2 formation during propane oxidative dehydrogenation on hexagonal boron nitride catalysts. This study provides insights into the reaction mechanisms and potential for selective oxidation processes in alkane transformations, highlighting the versatility of chemical reactions involving nitriles and related structures (Tian et al., 2019).

Ring Expansion of Cyclic Acetals

Research by Oku et al. (1997) on the ring expansion of cyclic acetals to dioxacycloalkenones underscores the utility of intramolecular formation of oxonium ylides. This process demonstrates the synthetic versatility of cyclic acetals in generating medium-sized rings, which are relevant in the synthesis of complex organic molecules (Oku et al., 1997).

Carbohydrate-based PBT Copolyesters

Lavilla et al. (2014) conducted a comparative study on the synthesis of carbohydrate-based PBT copolyesters from a cyclic diol derived from tartaric acid, demonstrating the application of cyclic acetals in developing bio-based polymers. This research contributes to the field of sustainable materials science, showing how derivatives of cyclic acetals can be used to enhance the properties of biodegradable polymers (Lavilla et al., 2014).

Synthesis with Blossom Orange Scent

The study by Climent et al. (2002) on the synthesis of a molecule with blossom orange scent highlights the application of acetalization reactions between methyl naphthyl ketone and propylene glycol. This research illustrates the use of cyclic acetals in fragrance chemistry, showcasing the potential for creating complex olfactory compounds (Climent et al., 2002).

properties

IUPAC Name |

2-methyl-2-(4-oxooxolan-3-yl)propanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-8(2,5-9)6-3-11-4-7(6)10/h6H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOYZIUAJIQNTAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1COCC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2-(4-oxooxolan-3-yl)propanenitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-one](/img/structure/B2559019.png)

![3,5-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)isoxazole-4-carboxamide](/img/structure/B2559028.png)

![3-amino-N-cyclopropyl-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2559032.png)

![N-(4-bromo-2-fluorophenyl)-2-((1-((4-bromophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B2559038.png)

![2-Aminospiro[3.3]heptane-2-carboxylic acid;hydrochloride](/img/structure/B2559039.png)

![2-bromo-5-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2559042.png)